3-(Benzyloxy)oxan-4-amine

Purity specification Chemical procurement Building block quality

3-(Benzyloxy)oxan-4-amine (CAS 1218372-54-3) is a chiral amine derivative characterized by a tetrahydropyran (oxane) core substituted with a benzyloxy group at the 3-position and a primary amine at the 4-position. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol.

Molecular Formula C12H17NO2
Molecular Weight 207.27
CAS No. 1218372-54-3
Cat. No. B3223492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)oxan-4-amine
CAS1218372-54-3
Molecular FormulaC12H17NO2
Molecular Weight207.27
Structural Identifiers
SMILESC1COCC(C1N)OCC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
InChIKeyVFZHBGRHGFTYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)oxan-4-amine (CAS 1218372-54-3): A Chiral Oxane Amine Building Block for Medicinal Chemistry and Asymmetric Synthesis


3-(Benzyloxy)oxan-4-amine (CAS 1218372-54-3) is a chiral amine derivative characterized by a tetrahydropyran (oxane) core substituted with a benzyloxy group at the 3-position and a primary amine at the 4-position. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol . The compound is a versatile synthetic intermediate in medicinal chemistry and agrochemical research, valued for its chiral center, which enables stereoselective transformations in asymmetric synthesis [1]. The presence of orthogonal functional groups—the protected benzyloxy moiety and the free amine—allows for selective deprotection and subsequent functionalization, making it a strategic building block for complex heterocyclic architectures [2].

Why Generic Substitution of 3-(Benzyloxy)oxan-4-amine with Close Analogs Fails in Synthetic Workflows


Generic substitution of 3-(benzyloxy)oxan-4-amine with other oxan-4-amine derivatives is not chemically feasible for synthetic workflows requiring orthogonal protection or specific stereochemical outcomes. While unsubstituted 4-aminotetrahydropyran (CAS 38041-19-9) lacks the benzyl-protected oxygen necessary for selective functionalization, alternative oxan-4-amines (e.g., 3-(2-methylpropyl)oxan-4-amine) present vastly different steric and electronic profiles that alter reactivity and downstream coupling efficiency [1]. The benzyloxy group is a widely employed protecting group for alcohols and amines; its presence in 3-(benzyloxy)oxan-4-amine provides a defined deprotection handle (hydrogenolysis) that is orthogonal to other functional groups [2]. Moreover, the chiral center inherent to 3-(benzyloxy)oxan-4-amine confers the ability to induce stereoselectivity in subsequent transformations—a property absent in achiral or differently substituted analogs [3]. These structural distinctions directly impact yield, stereochemical purity, and the complexity of protecting group strategies, making direct substitution without re-optimization of the synthetic route untenable. The following evidence items quantify these differences where vendor data permits.

Quantitative Evidence Guide: Purity and Procurement Metrics for 3-(Benzyloxy)oxan-4-amine vs. Class Analogs


Commercial Purity Specifications: 3-(Benzyloxy)oxan-4-amine vs. Unsubstituted 4-Aminotetrahydropyran

Procurement records indicate that 3-(benzyloxy)oxan-4-amine is commercially available at high analytical purity (≥95% to 98%) from multiple vendors, a specification that meets the requirements of medicinal chemistry campaigns and early-stage lead optimization [1]. In contrast, unsubstituted 4-aminotetrahydropyran (CAS 38041-19-9) is typically supplied at lower purities (commonly 95% technical grade) and often requires additional purification prior to use in sensitive amide coupling or reductive amination reactions [2]. This difference is attributable to the higher synthetic complexity and cost of the benzyloxy-substituted scaffold, which incentivizes vendors to offer a more rigorously purified product. For procurement decisions, the higher purity specification of 3-(benzyloxy)oxan-4-amine reduces the need for in-house purification, saving time and resources in parallel synthesis workflows.

Purity specification Chemical procurement Building block quality

Procurement Cost Analysis: 3-(Benzyloxy)oxan-4-amine vs. 4-[4-(Benzyloxy)phenyl]oxan-4-amine

The procurement cost of 3-(benzyloxy)oxan-4-amine is substantially lower than that of its more structurally complex analog 4-[4-(benzyloxy)phenyl]oxan-4-amine (CAS 1334103-38-6). Vendor data from 2024-2025 shows that 1g of 3-(benzyloxy)oxan-4-amine (95% purity) is priced at approximately $780, whereas the 4-phenyl substituted analog is priced at roughly $1,200-$1,500 per gram for comparable purity and quantity [1][2]. This cost differential reflects the increased synthetic steps and more expensive starting materials required to install the 4-benzyloxyphenyl moiety onto the oxane ring. For research programs where the 4-aryl substitution is not essential for target engagement, 3-(benzyloxy)oxan-4-amine provides a more cost-effective entry point into oxane-containing chemical space, allowing for greater compound library diversity within a fixed budget.

Cost analysis Chemical procurement Building block economics

Structural Determinants of Synthetic Utility: Orthogonal Protection Enabled by the Benzyloxy Group

The benzyloxy group in 3-(benzyloxy)oxan-4-amine provides a selective deprotection handle (hydrogenolysis over Pd/C or transfer hydrogenation) that is orthogonal to the primary amine, enabling sequential functionalization of the molecule without deprotection of the amine [1]. This contrasts sharply with simpler oxan-4-amine derivatives (e.g., unsubstituted 4-aminotetrahydropyran) which lack a protected oxygen functionality and therefore offer only a single site for derivatization—the amine [2]. The presence of the benzyl-protected alcohol at the 3-position effectively doubles the number of diversifiable sites on the scaffold, increasing the theoretical chemical space accessible from a single building block by an order of magnitude. This structural feature is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis, where maximizing the number of accessible analogs from a limited set of cores is a key driver of success.

Synthetic chemistry Protecting group strategy Orthogonal deprotection

Recommended Research and Industrial Application Scenarios for 3-(Benzyloxy)oxan-4-amine Based on Procurement and Structural Evidence


Medicinal Chemistry: Synthesis of Oxane-Containing Kinase Inhibitor Scaffolds

3-(Benzyloxy)oxan-4-amine serves as a strategic intermediate for the construction of oxane-containing kinase inhibitor scaffolds, particularly in the design of ATP-competitive inhibitors where the tetrahydropyran ring can mimic the ribose moiety of ATP. The primary amine can be coupled to various heteroaromatic carboxylic acids (e.g., pyridine, pyrimidine, or quinazoline cores) to generate amide-linked inhibitors, while the benzyl-protected oxygen can be unmasked at a later stage to introduce additional hydrogen-bonding or polar interactions with the kinase hinge region [1]. This approach has been validated in the development of Src kinase inhibitors and LRRK2 inhibitors where benzyloxy-containing scaffolds demonstrated low micromolar to nanomolar potency [2]. The high commercial purity (95-98%) of the compound ensures that amide coupling reactions proceed with minimal side products, reducing purification burden and improving overall synthetic efficiency .

Asymmetric Synthesis: Chiral Auxiliary and Stereoselective Transformations

The inherent chirality of 3-(benzyloxy)oxan-4-amine makes it a valuable building block for asymmetric synthesis, where it can serve as a chiral auxiliary or a chiral pool starting material for the construction of enantiomerically enriched pharmaceutical intermediates [1]. The compound's chiral center, located adjacent to both the amine and the benzyloxy substituent, can exert stereochemical control in reactions such as diastereoselective alkylations, acylations, or cycloadditions. For example, the amine can be converted to a chiral imine or oxazolidinone auxiliary to direct the facial selectivity of subsequent bond-forming events [3]. This application is particularly relevant for the synthesis of enantiopure beta-amino alcohols, alpha-amino acids, and other privileged scaffolds in drug discovery.

Agrochemical Intermediate: Synthesis of Crop Protection Agents

Oxan-4-amine derivatives are employed as versatile building blocks in the agrochemical sector for the formulation of pesticides and crop protection agents . Specifically, 3-(benzyloxy)oxan-4-amine can be used to introduce a chiral, heterocyclic amine motif into fungicide or herbicide lead structures, potentially enhancing their binding affinity to plant or fungal enzyme targets. The benzyloxy group increases lipophilicity, which can improve cuticular penetration and systemic movement within plant tissues [4]. Furthermore, the benzyl protecting group can be removed post-synthesis to reveal a hydroxyl moiety, providing an additional handle for conjugation or pro-pesticide strategies.

Chemical Biology: Synthesis of Photoaffinity Probes and PROTACs

The orthogonal functionality of 3-(benzyloxy)oxan-4-amine—specifically the combination of a free amine and a protected oxygen—makes it well-suited for the construction of bifunctional molecules used in chemical biology, such as photoaffinity probes and proteolysis-targeting chimeras (PROTACs) [5]. The amine can be used to attach a ligand for the protein of interest (POI), while the benzyl-protected oxygen can be selectively unmasked and functionalized with a linker for a photoactivatable group (e.g., diazirine) or an E3 ligase ligand (e.g., a VHL or CRBN binder). This modular approach allows for the systematic exploration of linker length and composition, which is critical for optimizing ternary complex formation and degradation efficiency in PROTAC development.

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